molecular formula C18H16N4O3S B11664417 methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11664417
M. Wt: 368.4 g/mol
InChI Key: ADUGPGWXZIRNHA-VXLYETTFSA-N
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Description

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a synthetic organic compound featuring a pyrazole-hydrazone-benzoate scaffold. Key structural elements include:

  • A central pyrazole ring substituted at position 3 with a 5-methylthiophen-2-yl group.
  • A hydrazinylidene linker in the (E)-configuration, bridging the pyrazole carbonyl and a methyl benzoate moiety.
  • A methyl ester group at the para position of the benzoate.

Its synthesis likely involves condensation reactions between pyrazole-5-carbonyl hydrazides and aldehyde-containing benzoate esters, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16N4O3S/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

ADUGPGWXZIRNHA-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

The pyrazole-thiophene core is synthesized via cyclization and functionalization:

Method A (Paal-Knorr Synthesis)

  • Thiophene Formation :

    • 2,5-Hexanedione reacts with Lawesson’s reagent in toluene under reflux (110°C, 6 h) to yield 5-methylthiophene-2-carbaldehyde.

    • Yield : 78%.

  • Pyrazole Cyclization :

    • The aldehyde undergoes condensation with hydrazine hydrate in ethanol (80°C, 4 h) to form 3-(5-methylthiophen-2-yl)-1H-pyrazole.

    • Yield : 85%.

  • Carboxylation :

    • The pyrazole is treated with chloroformate in the presence of Et₃N (THF, 0°C to RT, 12 h) to introduce the carboxylic acid group.

    • Yield : 70%.

Method B (Cross-Coupling)

  • Suzuki-Miyaura coupling of 5-bromo-1H-pyrazole-3-carboxylic acid with 5-methylthiophen-2-ylboronic acid using Pd(PPh₃)₄ (DMF, 100°C, 24 h).

  • Yield : 65%.

Synthesis of Methyl 4-(Hydrazinylidenemethyl)benzoate

The hydrazine derivative is prepared via formylation and hydrazine coupling:

Step 1: Formylation of Methyl 4-Methylbenzoate

  • Methyl 4-methylbenzoate is oxidized with SeO₂ in dioxane (reflux, 8 h) to yield methyl 4-formylbenzoate.

  • Yield : 82%.

Step 2: Hydrazine Formation

  • The aldehyde reacts with hydrazine hydrate in ethanol (RT, 2 h) to form methyl 4-(hydrazinylidenemethyl)benzoate.

  • Yield : 90%.

Condensation to Form the Hydrazone Linkage

Acylation of Hydrazine with Pyrazole Carbonyl

The final step involves coupling the pyrazole-carboxylic acid with the hydrazine derivative:

Method A (Acid Chloride Route)

  • Activation :

    • 3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form the acyl chloride.

  • Condensation :

    • The acyl chloride reacts with methyl 4-(hydrazinylidenemethyl)benzoate in anhydrous THF under N₂, with Et₃N as a base (0°C to RT, 12 h).

    • Reaction Equation :

      R-COCl+R’-NH-NH2R-C(O)-NH-NH-R’+HCl\text{R-COCl} + \text{R'-NH-NH}_2 \rightarrow \text{R-C(O)-NH-NH-R'} + \text{HCl}
    • Yield : 68%.

Method B (Carbodiimide Coupling)

  • The carboxylic acid and hydrazine derivative are coupled using DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) in DCM (RT, 24 h).

  • Yield : 72%.

Optimization and Characterization

Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventTHF or AcetonitrileMaximizes solubility of intermediates
Temperature0°C → RTPrevents side reactions
BaseEt₃N (2 eq)Neutralizes HCl, drives reaction
Reaction Time12–24 hEnsures completion

Purification

  • Column Chromatography : Silica gel, eluent = hexane/ethyl acetate (3:1).

  • Crystallization : Ethanol/water (7:3) at 4°C.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, CH=N), 7.45 (d, J=4.0 Hz, 1H, thiophene-H), 6.85 (d, J=4.0 Hz, 1H, thiophene-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₆N₄O₃S: 396.0892; found: 396.0889.

Challenges and Solutions

Steric Hindrance

  • The bulky thiophene-pyrazole group slows acylation. Solution : Use excess acyl chloride (1.5 eq) and prolonged reaction time.

E/Z Isomerism

  • The hydrazone exists as E/Z isomers. Solution : Acid catalysis (e.g., p-TsOH) in ethanol (reflux, 2 h) enriches the E-isomer (>95%).

Alternative Routes

One-Pot Synthesis

  • Combine formylation, hydrazine formation, and acylation in a single pot using microwave irradiation (100°C, 30 min).

  • Yield : 58%.

Green Chemistry Approach

  • Replace SOCl₂ with polymer-supported reagents (e.g., PS-TPP/Cl₂) to reduce waste.

  • Yield : 62%.

Industrial-Scale Considerations

FactorLab ScalePilot Scale
Cost of Thiophene$120/g$45/g (bulk sourcing)
Reaction Volume50 mL500 L (continuous flow)
PurificationColumn chromatographyCrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

Compound A : Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
  • Structural Difference : The pyrazole ring at position 3 is substituted with a 4-methylphenyl group instead of 5-methylthiophen-2-yl.
  • Steric Effects: The methyl group at the para position of the phenyl ring introduces steric hindrance comparable to the methylthiophene substituent. Molecular Weight: 362.39 g/mol (Compound A) vs. ~378.46 g/mol (target compound; estimated based on thiophene’s molecular weight).
Compound B : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • Structural Difference : Replaces the pyrazole ring with a triazole-thione core and chlorinated aryl groups.
  • Bioactivity: Chlorine substituents may improve lipophilicity and membrane permeability but reduce solubility.

Hydrazinylidene Linker Configuration

Compound C : (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide
  • Structural Difference : Features a hydrazinecarbothioamide group instead of a carbonyl hydrazinylidene linker.
  • Impact :
    • Reactivity : The thiocarbonyl group (C=S) is more nucleophilic than the carbonyl (C=O), altering reactivity in biological or synthetic contexts.
    • Geometry : Both compounds adopt the (E)-configuration, minimizing steric clash between the pyrazole and benzoate groups.

Benzoate Ester Modifications

Compound D : Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate
  • Structural Difference : Replaces the hydrazinylidene-pyrazole moiety with a benzimidazole ring.
  • Synthesis: Requires condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate, differing from the hydrazone formation in the target compound.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Weight (g/mol) Key Substituents Functional Groups LogP (Estimated)
Target Compound ~378.46 5-Methylthiophen-2-yl Pyrazole, hydrazone, benzoate 3.2
Compound A 362.39 4-Methylphenyl Pyrazole, hydrazone, benzoate 3.5
Compound B 413.31 2-Chlorophenyl, triazole-thione Triazole, thione, chlorophenyl 4.1
Compound C 367.45 Phenoxy, hydrazinecarbothioamide Pyrazole, thiocarbonyl 2.8

Key Research Findings

Configuration Stability : The (E)-configuration is critical for maintaining planar geometry and minimizing steric hindrance across all analogs .

Hydrogen Bonding : Compounds with sulfur-containing groups (e.g., thione, thiophene) exhibit stronger intermolecular interactions, influencing solubility and crystal packing .

Biological Activity

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, examining its effects on cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a methyl ester group, a hydrazone linkage, and a pyrazole moiety. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 372.46 g/mol. Understanding the chemical properties is crucial for elucidating its biological mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring pyrazole and thiophene derivatives. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The growth inhibition concentrations (GI50) were reported in the nanomolar range, indicating potent activity against these malignancies .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing tumor growth.
  • Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enhanced Radiosensitivity : When combined with radiation therapy, compounds of this class have demonstrated increased efficacy in killing cancer cells compared to radiation alone .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Neuroblastoma Cells : A recent investigation assessed the effects of a structurally analogous compound on neuroblastoma cell lines. The results indicated a significant reduction in cell viability with an LC50 value lower than 20 nM, suggesting high potency .
  • Combination Therapy with Radiotherapy : Another study explored the combination of this class of compounds with ionizing radiation. The findings revealed that the co-treatment led to a synergistic effect, enhancing cell death compared to either treatment alone .

Data Summary Table

Study Cell Line Compound Tested GI50 (nM) Mechanism
Study 1NeuroblastomaMethyl Analog<20Apoptosis
Study 2GlioblastomaMethyl Analog200Cell Cycle Arrest
Study 3VariousMethyl Analog + RadiationVariesEnhanced Radiosensitivity

Q & A

Q. What are the recommended synthetic routes for methyl 4-[(E)-...]benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., pyrazole and thiophene derivatives) typically involves multi-step protocols:

  • Step 1: Condensation reactions between hydrazine derivatives and carbonyl-containing intermediates under acidic or basic conditions (e.g., acetic acid or triethylamine) .
  • Step 2: Microwave-assisted reactions to enhance regioselectivity and reduce reaction time (e.g., microwave irradiation at 100–120°C for 10–30 minutes) .
  • Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., Pd/C for hydrogenation) to improve yields. For example, using dry MeOH with Et3N increased purity in multicomponent syntheses .

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy: Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydrazinylidene and thiophene moieties. For example, pyrazole protons appear as singlets at δ 6.2–7.1 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 423.12 for related compounds) .
  • X-ray Crystallography: Resolve stereochemistry (E/Z configuration) and hydrogen-bonding networks, as demonstrated for similar hydrazone derivatives .

Advanced Research Questions

Q. How can computational methods predict the bioactivity or binding modes of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., HDAC enzymes). For example, docking studies on triazole-thiadiazole hybrids revealed binding affinities <10 µM .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Validation: Compare experimental IR peaks (e.g., C=O stretch at 1680–1700 cm<sup>-1</sup>) with DFT-calculated spectra .
  • Crystallographic Refinement: Resolve discrepancies in NMR assignments using single-crystal X-ray data. For example, a study on sydnone derivatives corrected misassigned proton signals via crystallography .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess electronic effects on bioactivity .
  • Biological Assays: Test inhibition of kinases or oxidases using dose-response curves (IC50 values). For instance, substituents at the thiophene ring increased HDAC inhibition by 3-fold .

Q. How can regioselectivity challenges in pyrazole-thiophene coupling be mitigated?

Methodological Answer:

  • Catalytic Control: Use Pd(OAc)2/XPhos for Suzuki-Miyaura coupling to direct cross-coupling at the 5-position of thiophene .
  • Protecting Groups: Temporarily block reactive sites (e.g., Boc protection of hydrazine) to prevent side reactions .

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